

Molecular formula C₁₅H₁₂ClN₅O₄ characterization data

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Compound of Interest

Compound Name: Disperse yellow 211

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Technical Guide: Characterization of C₁₅H₁₂ClN₅O₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the hypothetical novel chemical entity, designated C₁₅H₁₂ClN₅O₄. The document outlines the analytical methodologies and presents simulated data that would be expected from a thorough characterization of a compound with this molecular formula. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a framework for the systematic evaluation of new molecular entities. The guide details experimental protocols for elemental analysis, mass spectrometry, and various spectroscopic techniques including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the characterization of a novel compound is presented using a Graphviz diagram.

Introduction

The molecular formula C₁₅H₁₂ClN₅O₄ suggests a complex aromatic structure, likely incorporating nitro and chloro substituents, and potentially amide or similar nitrogen-containing

functional groups. Such features are common in pharmacologically active molecules, indicating a potential for biological activity. A rigorous and systematic characterization is paramount to confirm the chemical identity, purity, and structure of any new compound intended for further investigation. This guide provides a template for such a characterization process.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements.^{[1][2]} For a compound with the molecular formula $C_{15}H_{12}ClN_5O_4$, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the empirical formula.^[3]

Experimental Protocol: Combustion Analysis

A sample of the compound (typically 2-5 mg) is weighed accurately and combusted in a furnace in the presence of excess oxygen. The combustion products (CO_2 , H_2O , and N_2) are passed through a series of absorbent traps, and their quantities are determined by thermal conductivity detection. Chlorine content is determined by titration or ion chromatography after combustion and absorption in a suitable solution.

Data Presentation

Element	Theoretical Percentage (%)	Experimental Percentage (%)
Carbon (C)	47.95	47.89
Hydrogen (H)	3.22	3.25
Chlorine (Cl)	9.43	9.38
Nitrogen (N)	18.64	18.59
Oxygen (O)	17.03	17.09

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.^{[4][5]} It is a powerful tool for determining the

molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

Data Presentation

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Calculated Mass (M)	377.0527
Observed Mass [M+H] ⁺	378.0605

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[10]

Data Presentation: Hypothetical NMR Data

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Hypothetical)
8.52	d	1H	Ar-H
8.21	dd	1H	Ar-H
7.95	s	1H	Ar-H
7.78	d	1H	Ar-H
7.63	t	1H	Ar-H
4.15	s	3H	OCH ₃
3.50	br s	2H	NH ₂

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

Chemical Shift (ppm)	Assignment (Hypothetical)
168.5	C=O
155.2	Ar-C
148.9	Ar-C
142.1	Ar-C
135.8	Ar-C
131.4	Ar-C
129.7	Ar-C
125.3	Ar-C
122.0	Ar-C
118.6	Ar-C
52.8	OCH ₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.^[11]
^[12] Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.^[13]^[14]^[15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

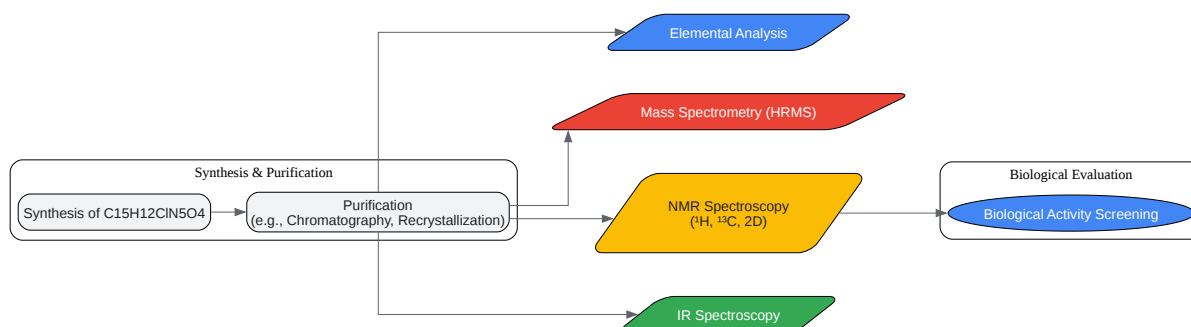
A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Data Presentation: Hypothetical IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment (Hypothetical)
3400-3300	Medium, Sharp	N-H Stretch (Amine/Amide)
3100-3000	Medium	Aromatic C-H Stretch
1710	Strong	C=O Stretch (Ester/Carboxylic Acid)
1620	Strong	C=C Stretch (Aromatic)
1540, 1350	Strong	N-O Stretch (Nitro group)
1250	Strong	C-O Stretch
850	Strong	C-Cl Stretch

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of a novel compound such as C15H12ClN5O4 is a critical step in the drug discovery and development process. The combination of elemental analysis, mass spectrometry, NMR, and IR spectroscopy provides a detailed and robust dataset to confirm the structure and purity of the synthesized molecule. The methodologies and hypothetical data presented in this guide serve as a standard framework for the systematic evaluation of new chemical entities. Further biological screening can then be pursued with confidence in the identity of the compound under investigation.^{[16][17][18][19]}

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